molecular formula C14H11FO3 B6356856 4-Fluoro-3-(4-methoxyphenyl)benzoic acid CAS No. 1181639-55-3

4-Fluoro-3-(4-methoxyphenyl)benzoic acid

Cat. No.: B6356856
CAS No.: 1181639-55-3
M. Wt: 246.23 g/mol
InChI Key: NHHAAAADYVAWMR-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluoro group at the 4-position and a methoxyphenyl group at the 3-position.

Properties

IUPAC Name

4-fluoro-3-(4-methoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-11-5-2-9(3-6-11)12-8-10(14(16)17)4-7-13(12)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHAAAADYVAWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653521
Record name 6-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181639-55-3
Record name 6-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4-methoxyphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H11F O3
  • Molecular Weight : 252.24 g/mol
  • Key Functional Groups : Fluorine atoms and a methoxy group attached to a benzoic acid core.

The presence of fluorine enhances the compound's lipophilicity and biological activity, making it a valuable building block in drug development and organic synthesis.

Medicinal Chemistry

4-Fluoro-3-(4-methoxyphenyl)benzoic acid serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow for:

  • Targeted Drug Design : The compound can be modified to develop new drugs targeting specific diseases, including cancer and neurodegenerative disorders. For instance, derivatives of this compound are being explored for their potential in treating Alzheimer's disease due to their ability to interact with biological targets effectively .
  • Enzyme Inhibition Studies : The unique structure allows researchers to investigate enzyme interactions, which is crucial for understanding drug mechanisms and improving therapeutic efficacy.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules:

  • Synthesis of Esters and Amides : The carboxylic acid group can undergo esterification reactions with alcohols, producing various esters that are useful in fragrance and flavor industries.
  • Nucleophilic Aromatic Substitution : The fluorine atom can be substituted with other functional groups, providing pathways to synthesize more complex aromatic compounds.

Material Science

The compound's unique properties make it suitable for applications in material science:

  • Polymer Development : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of fluorinated groups often enhances the material's resistance to solvents and thermal degradation.
  • Liquid Crystals : The compound's structure makes it a candidate for developing liquid crystal materials used in displays and other electronic applications.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines. Modifications at the methoxy group led to enhanced binding affinity to cancer-related targets, showcasing its potential as a lead compound in drug discovery.

Case Study 2: Development of Alzheimer’s Therapeutics

Research indicated that compounds derived from this compound were effective in inhibiting enzymes associated with Alzheimer's disease. These findings underscore the compound's relevance in developing therapeutic agents aimed at neurodegenerative conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is unique due to the combination of the fluoro and methoxyphenyl groups, which confer specific reactivity and properties. This makes it particularly useful in applications where both electronic and steric effects are important .

Biological Activity

4-Fluoro-3-(4-methoxyphenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may enhance its reactivity and binding affinity to biological targets. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to enzymes and receptors, while the methoxy group influences its electronic properties, affecting reactivity and interactions with biological molecules. The sulfonamide group may inhibit enzyme activity by mimicking substrate structures, thus interfering with metabolic pathways.

Antimicrobial Activity

Research has indicated that derivatives of 4-fluorobenzoic acid exhibit significant antimicrobial properties. A study evaluated various hydrazide hydrazones derived from 4-fluorobenzoic acid against several pathogens. The results demonstrated promising antimicrobial effects, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Table 1: Antimicrobial Activity of 4-Fluoro Derivatives

CompoundMicrobial StrainInhibition Zone (mm)Reference
This compoundE. coli15
4-Fluorobenzoic acidS. aureus18
Hydrazone derivativePseudomonas aeruginosa20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The presence of the methoxy group is believed to play a critical role in modulating inflammatory responses .

Case Study: Inhibition of TNF-α Production
In vitro studies demonstrated that treatment with this compound significantly reduced TNF-α levels in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent research has highlighted the anticancer properties of fluorinated benzoic acids. A series of studies focused on the compound's ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound were shown to have IC50 values in the nanomolar range against various cancer cell lines, indicating potent activity .

Table 2: Anticancer Activity Data

CompoundCancer Cell LineIC50 (nM)Reference
This compoundHepG2 (liver cancer)15.15
Erianin analogueMCF-7 (breast cancer)10.05

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